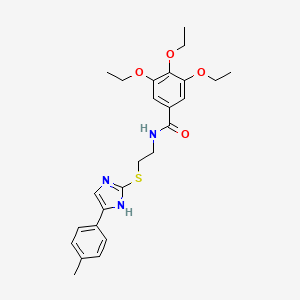

3,4,5-triethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Descripción

This compound features a benzamide core substituted with three ethoxy groups at the 3, 4, and 5 positions, linked via a thioethyl bridge to a 5-(p-tolyl)-1H-imidazole moiety. The triethoxy groups enhance hydrophilicity, while the p-tolyl substituent may improve membrane permeability.

Propiedades

IUPAC Name |

3,4,5-triethoxy-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O4S/c1-5-30-21-14-19(15-22(31-6-2)23(21)32-7-3)24(29)26-12-13-33-25-27-16-20(28-25)18-10-8-17(4)9-11-18/h8-11,14-16H,5-7,12-13H2,1-4H3,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXQCQNKZDMPPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.

Thioether Formation: The imidazole derivative is then reacted with an appropriate thiol to form the thioether linkage.

Benzamide Formation: The final step involves the coupling of the thioether-imidazole derivative with 3,4,5-triethoxybenzoic acid under amide bond-forming conditions, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms could also enhance reproducibility and scalability.

Análisis De Reacciones Químicas

Types of Reactions

3,4,5-triethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that derivatives of imidazole compounds exhibit significant anticancer activity. For instance, compounds similar to 3,4,5-triethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide have been evaluated against various cancer cell lines. Studies have shown that these compounds can induce cytotoxic effects through multiple pathways:

- Apoptosis Induction : Compounds with imidazole rings have been associated with the activation of apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Telomerase Activity : Research has demonstrated that some imidazole derivatives can inhibit telomerase, an enzyme often upregulated in cancer cells, thus limiting their proliferative capacity .

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. The thioether group in 3,4,5-triethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide may enhance its interaction with microbial membranes, leading to increased efficacy against bacterial strains.

Anti-inflammatory Effects

Studies have suggested that compounds containing imidazole structures can exhibit anti-inflammatory effects by modulating the production of pro-inflammatory cytokines. This property could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 3,4,5-triethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, potentially inhibiting their function. The ethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological membranes and proteins.

Comparación Con Compuestos Similares

Core Scaffold Variations

Imidazole-Benzamide Hybrids :

- N-(6-Substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(p-tolyl)-1H-imidazol-2-yl]thio]acetamide (): Replaces the triethoxybenzamide with a benzothiazole-acetamide group.

- N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide (): Substitutes the imidazole with a 1,3,4-thiadiazole ring. Synthesized via benzoylation of 5-amino-2-ethoxy-thiadiazole (55% yield) and characterized by planar heterocyclic rings stabilized by hydrogen bonds .

Thiazole/Triazole Derivatives :

- 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) (): Incorporates triazole and thiazole rings instead of imidazole. Docking studies suggest enhanced binding to active sites due to bromophenyl substituents .

Substituent Effects

Common Strategies

- Thioether Linkage Formation: The thioethyl bridge in the target compound is analogous to the synthesis of 2-((5-phenyl-1-(4-methylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (), which uses potassium carbonate as a base and ethanol for recrystallization .

- Amide Coupling :

Yield and Purity

Antiproliferative Potential

Structure-Activity Relationships (SAR)

- Imidazole vs. Thiadiazole : The imidazole core in the target compound may offer stronger π-π stacking interactions than thiadiazole, improving target binding .

- Triethoxy Substitution : Unlike smaller substituents (e.g., methyl in ), the bulky triethoxy groups could sterically hinder interactions but improve solubility .

Actividad Biológica

Chemical Structure and Properties

The compound features a triethoxy group and an imidazole moiety, which are known to influence its biological interactions. The presence of the p-tolyl group and the thiol linkage may enhance its binding affinity to biological targets.

Chemical Structure

- Molecular Formula: C₁₈H₂₃N₃O₃S

- Molecular Weight: 357.45 g/mol

Anticancer Properties

Research indicates that benzamide derivatives, including the compound of interest, exhibit significant anticancer activity through various mechanisms:

- Histone Deacetylase Inhibition: Compounds similar to this benzamide have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. For instance, studies have demonstrated that certain benzamide derivatives selectively inhibit HDAC1 and HDAC6, leading to apoptosis in cancer cells .

- Cell Proliferation Inhibition: In vitro studies have reported that the compound inhibits cell proliferation in various cancer cell lines, including breast cancer and lymphoma models. The mechanism involves downregulation of key oncogenic pathways .

The biological activity of this compound can be attributed to its ability to interact with specific protein targets involved in cell signaling and growth regulation:

- Receptor Interaction: The imidazole ring is known for its ability to form hydrogen bonds with receptor sites, enhancing the binding affinity and specificity towards targets such as kinases and other enzymes involved in cancer metabolism.

- Oxidative Stress Modulation: Some studies suggest that benzamide derivatives can modulate oxidative stress responses in cells, thereby protecting against oxidative damage and promoting cell survival under stress conditions .

Table 1: Summary of Biological Activities

Table 2: Case Studies on Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.